molecular formula C19H17ClN6O2 B2541936 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide CAS No. 2034324-91-7

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2541936
CAS RN: 2034324-91-7
M. Wt: 396.84
InChI Key: ZLGLROVTWXKDCD-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17ClN6O2 and its molecular weight is 396.84. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research into the synthesis of substituted pyrazoles and triazolo[1,5-a]pyrimidines has shown that enaminones can be used as building blocks for generating a wide range of heterocyclic compounds. These compounds have demonstrated significant antitumor and antimicrobial activities. Novel synthetic pathways involving the reaction of enaminones with active methylene compounds and heterocyclic amines have led to the creation of compounds with promising biological properties (Riyadh, 2011).

Biological Activity Evaluation

The creation of pyrazolopyrimidine derivatives has been explored for their anticancer and anti-5-lipoxygenase activities. Through various synthetic routes, a series of compounds were developed and tested, showcasing the ability to inhibit cancer cell growth and 5-lipoxygenase, an enzyme associated with inflammation (Rahmouni et al., 2016).

Antimicrobial Studies

The synthesis and antimicrobial evaluation of thienopyrimidine derivatives highlight the potential of heterocyclic compounds as antimicrobial agents. Through innovative synthetic strategies, compounds with pronounced antimicrobial activity were identified, showcasing the therapeutic potential of heterocyclic chemistry (Bhuiyan et al., 2006).

Advanced Material Synthesis

In the realm of material science, the synthesis of novel pyrimidine derivatives incorporating specific functional groups has been investigated for their potential use in advanced materials. These efforts aim to harness the unique properties of heterocyclic compounds for applications beyond biological activity, including electronics and photonics (Abdelhamid et al., 2016).

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O2/c1-12-16(17(25-28-12)14-6-2-3-7-15(14)20)18(27)21-8-4-5-13-9-22-19-23-11-24-26(19)10-13/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGLROVTWXKDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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